Propyl pyruvate can act as a precursor to pyruvate, a key molecule in cellular respiration. Pyruvate enters the mitochondria, the cell's power plant, where it undergoes further breakdown to generate energy (ATP). Studies suggest that propyl pyruvate supplementation may enhance cellular energy production, particularly in conditions where mitochondrial function is compromised []. This makes it a potential therapeutic target for diseases affecting mitochondrial function, such as neurodegenerative disorders and muscle weakness [, ].
Neurons, the cells of the nervous system, have high energy demands. Mitochondrial dysfunction is a common feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) []. Research suggests that propyl pyruvate may offer neuroprotective benefits by improving mitochondrial function and reducing oxidative stress, a cellular process that damages neurons [, ].
Propyl pyruvate has also been investigated for its potential to protect organs from damage caused by various factors. Studies in animal models suggest it may help reduce inflammation and improve outcomes in conditions like liver injury, kidney disease, and sepsis [, , ]. The mechanisms by which propyl pyruvate exerts these effects are still under investigation.
Propyl pyruvate is an organic compound with the molecular formula C₆H₁₀O₃. It is classified as an α-keto acid, specifically a derivative of pyruvic acid where the hydrogen atom on the hydroxyl group is replaced by a propyl group. This compound is characterized by its ester functionality, which contributes to its chemical reactivity and potential applications in various fields, including biochemistry and pharmaceuticals. Propyl pyruvate is known for its stability in solution compared to other derivatives of pyruvic acid, making it a valuable compound for research and industrial applications .
These reactions highlight the versatility of propyl pyruvate in synthetic organic chemistry.
Propyl pyruvate exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its role in metabolic pathways and its antioxidant properties. Like other pyruvate derivatives, it can scavenge reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, propyl pyruvate has been investigated for its anti-inflammatory effects and its ability to enhance cellular energy metabolism .
In animal studies, propyl pyruvate has shown promise in reducing tissue injury caused by ischemia-reperfusion events, suggesting its potential use in clinical settings for conditions involving oxidative damage .
Several methods exist for synthesizing propyl pyruvate:
These methods highlight the compound's accessibility for research and industrial applications.
Propyl pyruvate has several applications:
The diverse applications underscore the compound's importance in both research and practical uses.
Research on interaction studies involving propyl pyruvate has focused on its ability to modulate metabolic pathways. It has been shown to interact with various enzymes involved in glycolysis and the tricarboxylic acid cycle, potentially enhancing energy production in cells. Additionally, studies indicate that it may influence the activity of antioxidant enzymes, further contributing to its protective effects against oxidative damage .
These interactions are crucial for understanding how propyl pyruvate may be utilized therapeutically.
Several compounds are structurally and functionally similar to propyl pyruvate:
Propyl pyruvate stands out due to its balance between stability and reactivity, making it suitable for both biological studies and industrial applications. Its unique properties allow for effective scavenging of reactive species while maintaining structural integrity under various conditions.
Propyl pyruvate possesses the molecular formula C₆H₁₀O₃ with a molecular weight of 130.14 grams per mole [1] [2]. The compound exhibits an exact mass of 130.062994177 daltons and an identical monoisotopic mass of 130.062994177 daltons [1]. These fundamental molecular parameters define the basic chemical composition of propyl pyruvate as an organic ester compound derived from pyruvic acid and propanol.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₀O₃ | [1] [2] |
Molecular Weight | 130.14 g/mol | [1] [2] |
Exact Mass | 130.062994177 Da | [1] |
Monoisotopic Mass | 130.062994177 Da | [1] |
The structural characterization of propyl pyruvate reveals a compound containing both ketone and ester functional groups. The molecule consists of a pyruvate moiety (2-oxopropanoate) esterified with a propyl group. The structural features include a central carbonyl group adjacent to another carbonyl group, characteristic of alpha-keto acids, connected to a propyl ester linkage [1] [2].
The topological polar surface area of propyl pyruvate measures 43.4 Ångströms squared, indicating moderate polarity [1]. The compound contains nine heavy atoms with no formal charge, and demonstrates a complexity value of 117 as computed by advanced molecular descriptors [1]. The rotatable bond count of four suggests moderate conformational flexibility within the molecule [1].
The XLogP3-AA value of 0.9 indicates a moderately lipophilic character, suggesting favorable partitioning into organic phases while maintaining some water solubility characteristics [1] [3]. The hydrogen bonding profile shows zero hydrogen bond donors and three hydrogen bond acceptors, reflecting the presence of oxygen atoms in the carbonyl and ester functionalities [1].
The International Union of Pure and Applied Chemistry systematic name for this compound is propyl 2-oxopropanoate [1] [2] [4]. This nomenclature follows the standard conventions for ester naming, where the alkyl group (propyl) precedes the acid-derived portion (2-oxopropanoate).
The compound is registered under Chemical Abstracts Service number 20279-43-0 [1] [2] [5] [3]. Alternative nomenclature includes propanoic acid, 2-oxo-, propyl ester, which emphasizes the structural origin from 2-oxopropanoic acid [1] [3]. Additional synonyms encompass propyl 2-oxopropionate and pyruvic acid, propyl ester, both of which describe the same molecular entity from different naming perspectives [1] [5] [3].
Regulatory identifiers include Flavor and Extract Manufacturers Association number 4484 and Joint Expert Committee on Food Additives number 1946, reflecting its approved status as a flavoring agent [1] [5] [3]. The United States Food and Drug Administration Unique Ingredient Identifier code 78735J3F50 provides additional regulatory tracking capability [1] [3].
Propyl pyruvate exhibits no stereochemical complexity, as confirmed by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [1]. Similarly, the compound contains zero defined bond stereocenters and zero undefined bond stereocenters [1]. This absence of stereochemical centers indicates that propyl pyruvate exists as a single structural isomer without optical activity.
The conformational analysis reveals four rotatable bonds, primarily associated with the propyl chain and the ester linkage [1]. The most significant conformational flexibility occurs around the carbon-carbon bonds within the propyl group and the ester bond connecting the pyruvate moiety to the propyl chain [1] [6]. The compound demonstrates conformational preferences influenced by steric interactions between the carbonyl groups and the propyl substituent [7].
The molecular geometry places the two carbonyl groups in close proximity, creating potential for intramolecular interactions that may influence the preferred conformations [7]. The propyl chain adopts extended conformations to minimize steric hindrance with the bulky pyruvate moiety [6].
Comprehensive crystallographic data for propyl pyruvate as a pure compound are not extensively documented in the available literature. The molecular structure analysis relies primarily on computational methods and spectroscopic techniques rather than single-crystal X-ray diffraction studies [1] [8]. The compound exists as a liquid at room temperature, which presents challenges for direct crystallographic analysis [5] [9].
The density of propyl pyruvate ranges from 1.012 to 1.020 grams per cubic centimeter at 20 degrees Celsius, indicating a moderately dense liquid phase [1] [5] [9]. The refractive index values between 1.406 and 1.414 at 20 degrees Celsius provide additional physical characterization parameters [1] [5] [9].
Spectroscopic characterization includes infrared spectroscopy data showing characteristic carbonyl stretching frequencies and nuclear magnetic resonance spectroscopy data confirming the structural assignments [1]. Mass spectrometry fragmentation patterns reveal characteristic ion peaks at mass-to-charge ratios of 43, 41, 27, 15, and 39, consistent with typical ester fragmentation pathways [1].
The compound demonstrates a Kovats retention index of 870 under standard non-polar gas chromatography conditions, providing additional analytical identification parameters [1] [3]. The boiling point ranges from 168 to 169 degrees Celsius at 760 millimeters of mercury pressure, indicating moderate volatility [5] [9].
Propyl pyruvate exists as a liquid under standard temperature and pressure conditions [1] [2]. The compound exhibits a characteristic colorless to pale yellow clear liquid appearance, which is typical of pyruvate esters and indicative of its relatively pure chemical state when freshly prepared [1] [2]. This visual characteristic serves as an important quality control parameter for commercial preparations and laboratory synthesis verification.
The liquid state of propyl pyruvate at ambient conditions facilitates its handling and processing in various applications, particularly in flavor and fragrance formulations where liquid compounds are preferred for ease of incorporation and homogeneous distribution.
The boiling point of propyl pyruvate has been consistently reported across multiple sources as 168-169°C at 760 mmHg [3] [1] [2]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound, particularly the dipole-dipole interactions arising from the carbonyl and ester functional groups.
Computational predictions suggest a boiling point of 169.4±9.0°C [3], which aligns well with experimental observations. The narrow range of reported values demonstrates the reliability of experimental measurements and the predictive accuracy of computational methods for this compound.
The melting point data for propyl pyruvate remains unreported in the available literature, suggesting that the compound may exist in a supercooled liquid state or possess a melting point below commonly measured temperature ranges.
The density of propyl pyruvate at 20°C has been determined as 1.015±0.06 g/cm³ [3] [4]. This value indicates that the compound is denser than water, which has implications for separation processes and phase behavior in aqueous systems.
The specific gravity measurements, conducted at 20°C relative to water at the same temperature, range from 1.012 to 1.020 [1] [2]. This range encompasses the density measurements and provides additional confirmation of the compound's physical properties. The specific gravity values are particularly relevant for industrial applications where precise volumetric calculations are required.
Property | Value | Temperature | Source |
---|---|---|---|
Density | 1.015±0.06 g/cm³ | 20°C | [3] [4] |
Specific Gravity | 1.012-1.020 | 20°C | [1] [2] |
The solubility characteristics of propyl pyruvate demonstrate a complex pattern that reflects its amphiphilic molecular structure, containing both hydrophilic carbonyl groups and hydrophobic alkyl chains.
Propyl pyruvate exhibits practically insoluble or insoluble behavior in water [5]. This limited aqueous solubility is attributed to the predominance of hydrophobic character from the propyl ester group, which outweighs the polar contributions from the carbonyl functionalities. The poor water solubility has significant implications for biological applications and environmental fate assessment.
In contrast to its aqueous behavior, propyl pyruvate demonstrates excellent solubility in organic solvents. The compound is soluble in ethanol [5] and miscible with methanol and chloroform [6]. Additionally, it shows good solubility in specialized solvents including MMB (methyl methoxybutanoate), TEC (triethyl citrate), and IAA (isoamyl acetate) [5].
Solvent Category | Solubility | Examples |
---|---|---|
Aqueous | Practically insoluble | Water |
Alcohols | Miscible | Methanol, Ethanol |
Chlorinated | Miscible | Chloroform |
Ester solvents | Well soluble | MMB, TEC, IAA |
The stability of propyl pyruvate under varying pH conditions represents a critical aspect for its practical applications. Research on related pyruvate compounds provides insights into the expected behavior patterns.
Studies on pyruvate stability indicate that ester bonds in pyruvate derivatives are susceptible to hydrolysis under both acidic and basic conditions [7]. The hydrolysis kinetics typically follow first-order kinetics, with reaction rates being pH-dependent. At pH 5.5, pyruvate acetals demonstrate reasonable stability over extended periods [7], suggesting that propyl pyruvate may exhibit similar stability patterns.
The hydrolysis mechanism involves nucleophilic attack at the carbonyl carbon of the ester group, leading to the formation of pyruvic acid and propanol as primary products. The rate of hydrolysis increases significantly under extreme pH conditions, with both strong acids and bases catalyzing the reaction.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about propyl pyruvate. The ¹³C NMR spectrum typically exhibits characteristic signals for the carbonyl carbons and the propyl chain carbons. Advanced NMR techniques, including hyperpolarized ¹³C NMR, have been successfully applied to pyruvate compounds, enabling detection at nanomolar to micromolar concentrations [8] [9].
The ¹H NMR spectrum shows distinct resonances for the methyl groups and the propyl chain protons. The chemical shifts and coupling patterns provide unambiguous identification of the compound structure.
Infrared spectroscopy reveals characteristic absorption bands for propyl pyruvate. The most prominent features include:
The infrared spectrum serves as a definitive fingerprint for compound identification and purity assessment [10].
The UV-visible absorption characteristics of propyl pyruvate are primarily determined by the α-dicarbonyl chromophore system. The compound exhibits absorption in the near-UV region, with the absorption maximum influenced by the electronic transitions within the conjugated carbonyl system.
Research on related pyruvate compounds indicates absorption maxima around 280-340 nm in aqueous solutions [11] [12]. The absorption intensity and wavelength are sensitive to solvent effects and pH conditions.
Kovats retention indices provide standardized retention data for gas chromatographic identification. While specific retention index values for propyl pyruvate on various stationary phases remain limited in the literature [13], the compound's retention behavior can be predicted based on its molecular structure and physicochemical properties.
The retention index system, developed by Kovats, expresses retention as the number of carbon atoms (multiplied by 100) of a hypothetical normal alkane that would have identical retention time under identical conditions [14]. For propyl pyruvate, the retention index would be expected to fall within the range typical for C6 ester compounds.
High-Performance Liquid Chromatography (HPLC) retention times for propyl pyruvate depend significantly on the mobile phase composition, column type, and analytical conditions. Reverse-phase HPLC systems typically employ C18 columns with acetonitrile-water mobile phases.
Related pyruvate esters demonstrate retention times in the range of 5-12 minutes under standard reverse-phase conditions [15] [16]. The retention behavior is influenced by:
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 130.14 | g/mol | [17] [18] |
Boiling Point | 168-169 | °C | [3] [1] [2] |
Density (20°C) | 1.015±0.06 | g/cm³ | [3] [4] |
Refractive Index | 1.406-1.414 | - | [1] [2] |
LogP | 0.58 | - | [3] [1] |
Vapor Pressure (25°C) | 1.54 | mmHg | [1] [2] |